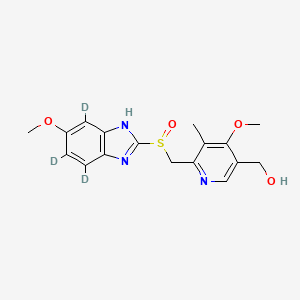
5-Hydroxy Omeprazole-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy Omeprazole-D3 is a deuterium-labeled form of 5-Hydroxy Omeprazole, which is a primary metabolite of Omeprazole. Omeprazole is a well-known proton pump inhibitor used to treat gastroesophageal reflux disease and peptic ulcers by inhibiting gastric acid secretion . The deuterium labeling in this compound enhances its stability and allows for its use in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Omeprazole-D3 involves the incorporation of deuterium atoms into the 5-Hydroxy Omeprazole molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process . The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled environments to ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy Omeprazole-D3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and transformation into other metabolites .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as various substituted derivatives. These products are important for understanding the compound’s metabolism and its effects on biological systems .
Applications De Recherche Scientifique
5-Hydroxy Omeprazole-D3 is widely used in scientific research due to its stability and deuterium labeling. Its applications include:
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Omeprazole.
Medicine: Investigated for its potential therapeutic effects and its role in inhibiting gastric acid secretion.
Industry: Utilized in the development of new proton pump inhibitors and other related pharmaceuticals.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy Omeprazole: The non-deuterated form of 5-Hydroxy Omeprazole-D3, which is also a primary metabolite of Omeprazole.
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Omeprazole Sulfone: Another metabolite of Omeprazole, formed through oxidation.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for its use as a reference standard in analytical studies. This labeling also provides insights into the metabolic pathways and pharmacokinetics of Omeprazole, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C17H19N3O4S |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
[4-methoxy-5-methyl-6-[(4,5,7-trideuterio-6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/i4D,5D,6D |
Clé InChI |
CMZHQFXXAAIBKE-WVALGTIDSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C2=C1N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)CO)[2H])OC)[2H] |
SMILES canonique |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



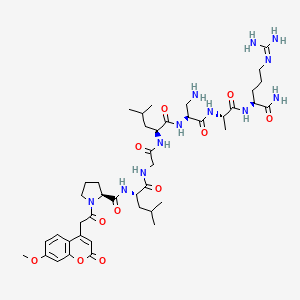

![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12410920.png)
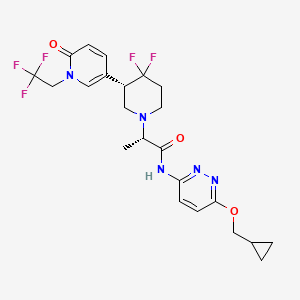

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6](/img/structure/B12410933.png)
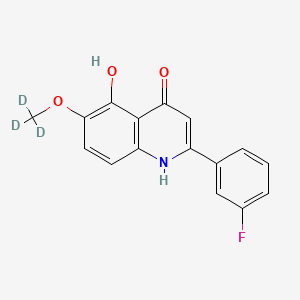

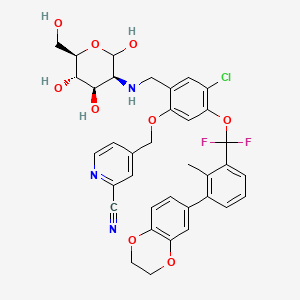
![2-(3-Chloro-phenyl)-benzo[h]chromen-4-one](/img/structure/B12410958.png)
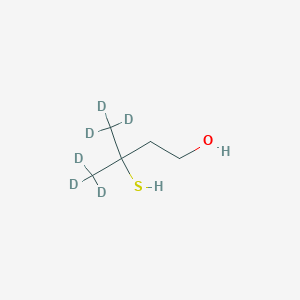
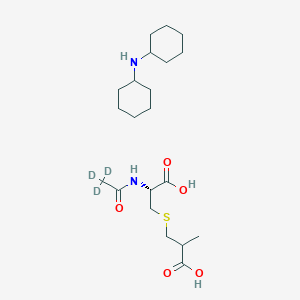
![N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide](/img/structure/B12410972.png)
